

# Brepocitinib Systemic Exposure Prediction in Pediatric Populations: Application Notes and Experimental Protocols

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## Compound Focus: Brepocitinib

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## Introduction and Drug Background

**Brepocitinib** (PF-06700841) represents a novel **dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor** currently in development for multiple immuno-inflammatory diseases, including atopic dermatitis (AD) and psoriasis (PsO) [1]. The therapeutic strategy involves both **oral and topical formulations**, with the topical variant offering particular promise for pediatric populations due to potentially reduced systemic exposure compared to oral administration [2]. The dual inhibition mechanism simultaneously targets both TYK2 and JAK1 pathways, potentially providing **superior efficacy** in inflammatory skin conditions compared to agents inhibiting either target alone, particularly in diseases with strong type 1 interferon and gamma interferon pathophysiology [3].

Pediatric drug development presents unique challenges, particularly for topical formulations where **systemic exposure** must be carefully characterized to ensure safety [4]. Understanding the relationship between applied dose, percentage of treated body surface area (BSA), and resultant systemic concentrations is critical for **dose optimization** and establishing safe use parameters in children [2]. This is especially important for JAK inhibitors, which carry class-specific safety concerns including potential effects on hematological parameters and immune function [5]. The following application notes and protocols detail comprehensive

strategies for predicting **brepocitinib** systemic exposure in pediatric populations using quantitative modeling approaches, leveraging data from adult clinical trials with appropriate physiological scaling.

## Pharmacokinetic Modeling Approach

### Linear Mixed-Effects Regression (LMER) Model

The foundation of **brepocitinib** systemic exposure prediction rests on a **Linear Mixed-Effects Regression (LMER)** model developed from phase 2b clinical trial data in adults with atopic dermatitis and psoriasis [1]. This model characterizes the relationship between topically applied drug and systemic trough concentrations ( $C_{\text{Trough}}$ ), serving as a critical tool for **exposure prediction** across different dosing scenarios and patient populations. The core model structure is represented by the following equation:

$$C_{\text{Trough}} = \text{Int} + \text{Slope} \cdot (\text{BWT}_i/70)^{-0.75} \cdot \text{AMT}_{\text{Drug}}$$

Where  $C_{\text{Trough}}$  represents the systemic trough concentration (ng/mL), Int is the intercept fixed at 0 (reflecting no systemic exposure without treatment), Slope describes the individual exposure relationship,  $\text{BWT}_i$  is baseline body weight (kg), and  $\text{AMT}_{\text{Drug}}$  is the amount of active drug applied (mg) [2]. The **allometric scaling factor**  $(\text{BWT}_i/70)^{-0.75}$  accounts for expected clearance differences based on body weight, referenced to a standard 70 kg adult [4].

The model incorporates several **key covariates** that significantly impact **brepocitinib** systemic exposure:

- **Disease type:** Patients with psoriasis demonstrated approximately **45% lower systemic exposure** compared to atopic dermatitis patients at equivalent doses, likely reflecting disease-specific differences in skin barrier function and inflammation [1]
- **Dose strength and frequency:** Higher concentration formulations and increased application frequency predictably elevated systemic exposure, though with less than proportional increases [2]
- **Application rate:** The target application rate was standardized at **2 mg formulation per cm<sup>2</sup>** of treated BSA across studies to ensure consistent dosing [4]

Table 1: LMER Model Parameters for Topical **Brepocitinib** Systemic Exposure Prediction

| Parameter                     | Symbol | Value         | Unit               | Explanation                                                  |
|-------------------------------|--------|---------------|--------------------|--------------------------------------------------------------|
| Intercept                     | Int    | 0 (fixed)     | ng/mL              | Assumes no systemic exposure without drug application        |
| Allometric exponent           | -      | -0.75 (fixed) | -                  | Standard allometric scaling for clearance                    |
| Reference weight              | -      | 70            | kg                 | Standard adult reference weight                              |
| Target application rate       | APR    | 2             | mg/cm <sup>2</sup> | Applied formulation density per treated BSA                  |
| Disease modifier (PsO vs. AD) | -      | -45%          | %                  | Reduced systemic exposure in psoriasis vs. atopic dermatitis |

## Safety Threshold Establishment

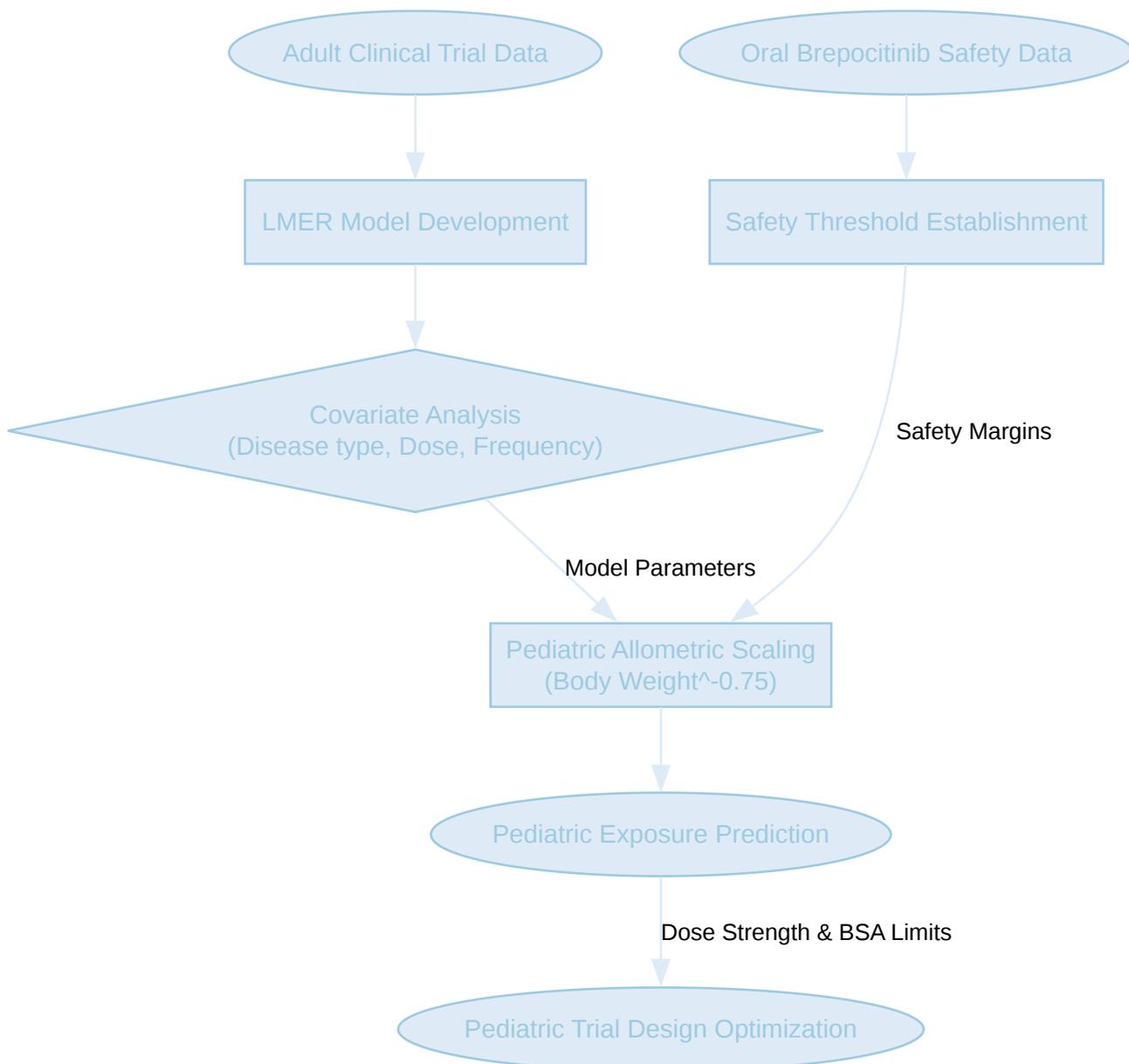
Safety thresholds for systemic **brepocitinib** exposure were established through integration of **non-clinical toxicology data** and **clinical hematological markers** from oral **brepocitinib** studies [1]. This approach leveraged the extensive safety database from oral administration to define systemic exposure limits that maintain adequate safety margins for topical use. The safety assessment incorporated:

- **Non-clinical safety findings:** Identified from toxicology studies in relevant animal models
- **Clinical hematological markers:** Changes in lymphocyte counts and other hematological parameters observed in oral **brepocitinib** clinical trials
- **Exposure margins:** Comparison of predicted topical systemic exposure to established safety benchmarks from oral dosing [2]

The combined modeling and safety assessment approach enabled identification of **dose strengths** and **treated BSA limits** that maintain systemic exposures below levels associated with adverse effects, particularly important for pediatric populations with potentially different susceptibility to systemic effects [1].

## Pediatric Extrapolation Strategy

Pediatric systemic exposure predictions were derived through **allometric scaling** of the adult LMER model, incorporating age-appropriate and weight-based adjustments [2]. This approach assumed that when topical **brepocitinib** is applied to the **same percentage of BSA**, systemic exposures would be comparable between adults and children, accounting for body size differences through the allometric function [4]. The validity of this assumption stems from similar **skin permeability** characteristics and the dominance of BSA-based (rather than absolute) dosing in determining systemic exposure for topical medications.



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Figure 1: Modeling Strategy for Pediatric Systemic Exposure Prediction of Topical **Brepocitinib**. The workflow integrates adult topical pharmacokinetic data with safety information from oral studies to predict pediatric exposure through allometric scaling.

## Quantitative Systemic Exposure Predictions

### Predicted Systemic Exposure by Disease and Age

Based on the LMER model simulations, systemic exposure to **brepocitinib** following topical application varies significantly based on **disease indication**, **dose strength**, and **application frequency** [1]. The following table summarizes predicted steady-state trough concentrations ( $C_{\text{Trough}}$ ) across different clinical scenarios, providing critical reference values for trial design and safety assessment:

Table 2: Predicted Systemic Trough Concentrations of Topical **Brepocitinib** Across Patient Populations

| Population    | Dose Strength | Application Frequency | Treated BSA  | Predicted $C_{\text{Trough}}$ (ng/mL) | Safety Margin    |
|---------------|---------------|-----------------------|--------------|---------------------------------------|------------------|
| Adult AD      | 3%            | Once Daily            | 50%          | Model-derived                         | $\geq 3$ -fold   |
| Adult PsO     | 3%            | Twice Daily           | 50%          | 45% lower than AD                     | $\geq 3$ -fold   |
| Pediatric AD  | 3%            | Once Daily            | 50%          | Comparable to adult (same % BSA)      | $\geq 3$ -fold   |
| Pediatric PsO | 3%            | Twice Daily           | 50%          | 45% lower than pediatric AD           | $\geq 3$ -fold   |
| Adult AD      | 3%            | Once Daily            | 22% (tested) | Actual data from trials               | $\sim 1.9$ -fold |

The **disease-specific difference** in systemic exposure, with psoriasis patients exhibiting approximately 45% lower concentrations compared to atopic dermatitis patients at equivalent dosing, likely reflects fundamental differences in **skin barrier integrity** and **inflammatory milieu** between these conditions [2]. The

comparable exposure between adults and children when normalized to percentage BSA treated supports the **pediatric extrapolation approach** and provides confidence in using adult data to inform pediatric development [1].

## Safety Margin Assessment

The safety margin represents the **fold-difference** between predicted systemic exposure after topical application and the exposure associated with adverse effects based on oral **brepocitinib** data [2]. The established **threefold safety margin** provides adequate assurance of safety while allowing sufficient dosing flexibility for efficacy:

Table 3: Safety Margin Analysis for Topical **Brepocitinib**

| Parameter                              | Value                          | Basis                                                               |
|----------------------------------------|--------------------------------|---------------------------------------------------------------------|
| Target safety margin                   | ≥3-fold                        | Based on non-clinical toxicology and clinical hematological markers |
| Achieved margin (3% QD AD, ≤50% BSA)   | ≥3-fold                        | Maintained across indicated dosing range                            |
| Achieved margin (3% BID PsO, ≤50% BSA) | ≥3-fold                        | Maintained across indicated dosing range                            |
| Maximum tested BSA (AD trials)         | 22%                            | Associated with ~1.9-fold margin at highest dose strength           |
| Critical safety endpoints              | Clinical hematological markers | Lymphocyte counts and other parameters from oral studies            |

The safety assessment strategy exemplifies a **model-informed drug development** approach, integrating information across formulations (oral and topical), populations (adults and children), and data types (clinical and non-clinical) to maximize the information value while prioritizing patient safety [1].

## Experimental Protocols

### Protocol 1: LMER Model Development for Topical Formulations

**Objective:** To characterize the relationship between topically applied **brepocitinib** and systemic trough concentrations using linear mixed-effects regression analysis.

#### Materials and Methods:

- **Patient Population:** Patients with mild-to-moderate atopic dermatitis (NCT03903822) or psoriasis (NCT02969018) from phase 2b studies [2]
- **Formulations:** Topical **brepocitinib** at dose strengths of 0.1%, 0.3%, 1%, and 3% in vehicle-controlled cream
- **Application Protocol:** Applied once daily (QD) or twice daily (BID) at target application rate of 2 mg formulation per cm<sup>2</sup> of treated BSA [4]
- **PK Sampling:** Trough plasma samples collected pre-dose at multiple time points during treatment (Days 1, 8, 15, 22, 29, and 43 for AD; Days 1, 8, 15, 29, 43, 57, 71, and 85 for PsO)
- **BSA Assessment:** Accurate measurement of treated body surface area percentage for each patient
- **Drug Accountability:** Precise measurement of cream dispensed and returned to calculate actual amount applied [2]

#### Data Analysis:

- **Model Structure:**  $C_{Trough} = Int + Slope \cdot (BWT_i/70)^{-0.75} \cdot AMT_{Drug}$
- **Fixed Effects:** Intercept fixed at zero, with population slope estimation
- **Random Effects:** Inter-individual variability on slope parameter using log-normal distribution
- **Covariate Testing:** Disease type (AD vs. PsO), dose strength, application frequency, demographic factors
- **Software Implementation:** Analysis performed using appropriate statistical software (R, NONMEM, or Monolix) [6]

#### Quality Control:

- Exclusion of data records with missing  $C_{Trough}$  or zero percentage treated BSA
- Removal of observations below the limit of quantification (BLQ)
- Verification of dose application consistency through formulation accountability [2]

## Protocol 2: Pediatric Systemic Exposure Simulation

**Objective:** To predict **brepocitinib** systemic exposure in pediatric patients through allometric scaling of adult topical pharmacokinetic data.

### Materials and Methods:

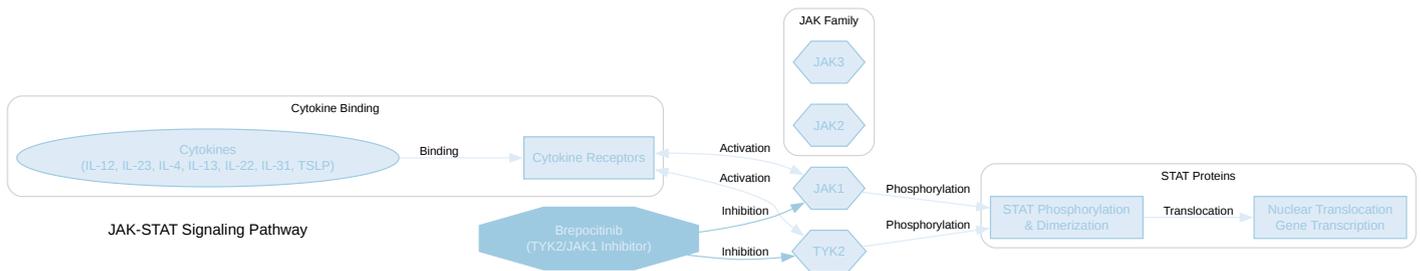
- **Base Model:** Established LMER model from adult topical **brepocitinib** studies [1]
- **Pediatric Population Parameters:** Weight distribution from reference pediatric populations, BSA calculations using standard equations (e.g., Mosteller formula)
- **Simulation Scenarios:** Various dose strengths (0.1%-3%), application frequencies (QD-BID), and treated BSA percentages (10%-50%)
- **Safety Reference:** Exposure thresholds from oral **brepocitinib** non-clinical and clinical safety data [2]

### Simulation Approach:

- **Allometric Scaling:** Application of  $(BWT/70)^{-0.75}$  factor to account for expected clearance differences
- **BSA Normalization:** assumption of comparable exposure at same percentage BSA treated between adults and children
- **Disease Adjustment:** Application of 45% reduction factor for psoriasis patients compared to atopic dermatitis patients
- **Variability Incorporation:** Inclusion of inter-individual variability using parameter distributions from adult model [1]

### Output Analysis:

- **Exposure Prediction:** Steady-state trough concentrations ( $C_{Trough}$ ) across pediatric age and weight ranges
- **Safety Margin Calculation:** Comparison of predicted exposures to established safety thresholds
- **Dose Recommendation:** Identification of appropriate dose strengths and BSA limits for pediatric trials [2]



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Figure 2: **Brepocitinib** Mechanism of Action in JAK-STAT Signaling Pathway. **Brepocitinib** selectively inhibits TYK2 and JAK1, modulating multiple cytokine pathways implicated in inflammatory skin diseases while potentially preserving JAK2-mediated functions.

## Protocol 3: Safety Threshold Establishment

**Objective:** To define safe systemic exposure thresholds for topical **brepocitinib** based on integrated analysis of non-clinical and clinical safety data.

### Materials and Methods:

- **Non-Clinical Data:** Toxicology studies of oral **brepocitinib** identifying exposure levels associated with adverse effects
- **Clinical Safety Data:** Hematological parameters (lymphocyte counts, other cell lineages) from oral **brepocitinib** clinical trials across multiple indications [2]
- **Exposure-Response Analysis:** Relationship between systemic exposure and safety biomarkers from oral **brepocitinib** population PK/PD analyses [6]

### Analysis Approach:

- **Benchmark Identification:** Determination of systemic exposure levels associated with minimal biologically significant effects on safety parameters
- **Margin Application:** Application of appropriate safety margins (typically  $\geq 3$ -fold) to establish allowable systemic exposure for topical use
- **Integration:** Combination of non-clinical and clinical benchmarks to establish conservative safety thresholds [1]

#### Output Delivery:

- **Target  $C_{Trough}$ :** Maximum recommended systemic trough concentration for topical **brepocitinib**
- **Margin Assessment:** Comparison of predicted topical exposures to safety thresholds across proposed dosing scenarios
- **BSA Limits:** Recommendation for maximum treatable BSA at various dose strengths to maintain safety margins [2]

## Therapeutic Implications and Clinical Development Strategy

### Pediatric Clinical Trial Design Considerations

The modeling and simulation approach described herein directly informs **pediatric trial design** for topical **brepocitinib**, enabling efficient development while prioritizing patient safety:

- **Dose Selection:** Based on exposure predictions, the **3% dose strength** appears appropriate for both pediatric AD (once daily) and PsO (twice daily) when treating up to **50% BSA** [1]
- **Age De-escalation:** Trial designs should incorporate appropriate **age de-escalation**, potentially beginning with older children before progressing to younger pediatric populations [2]
- **Safety Monitoring:** Intensive safety monitoring should include **periodic plasma sampling** for exposure verification and close hematological monitoring consistent with JAK inhibitor class requirements [5]
- **BSA Limitations:** Clear guidelines should establish **maximum treatable BSA** based on the modeling predictions to maintain adequate safety margins [1]

### Comparative Analysis with Other JAK Inhibitors

The approach to pediatric systemic exposure prediction for **brepocitinib** aligns with strategies employed for other JAK inhibitors, though with formulation-specific considerations:

- **Baricitinib:** Pediatric dosing for atopic dermatitis established through **population PK modeling** with allometric scaling, implementing weight-based dosing (2 mg for 10-<30 kg, 4 mg for ≥30 kg) to match adult exposures [7]
- **Topical vs. Oral Considerations:** Topical formulations generally achieve **substantially lower systemic exposures** compared to oral administration, potentially offering improved safety profiles, particularly in pediatric populations [2]
- **Class Safety Considerations:** All JAK inhibitors share class-related safety considerations including potential infection risk and hematological effects, supporting conservative exposure margins particularly in children [5]

## Conclusion and Future Directions

The comprehensive strategy for predicting **brepocitinib** systemic exposure in pediatric populations exemplifies **model-informed drug development** approaches that efficiently leverage adult data while incorporating pediatric-specific considerations [1]. The established LMER model successfully characterizes the relationship between topical application and systemic exposure, enabling extrapolation to pediatric populations through **allometric scaling** and providing confidence in trial design decisions [2].

Future directions should include:

- **Prospective validation** of exposure predictions in pediatric clinical trials
- **Long-term safety monitoring** to verify maintained safety margins with chronic use
- **Potential expansion** of the approach to other topical JAK inhibitors in development
- **Further refinement** of disease-specific differences in skin penetration and metabolism

The integration of quantitative pharmacology, safety assessment, and pediatric extrapolation presented in these application notes provides a robust framework for the development of topical **brepocitinib** in pediatric populations with atopic dermatitis and psoriasis, potentially offering a valuable new treatment option for these patients with an appropriate benefit-risk profile [1] [2].

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